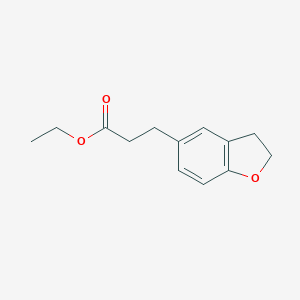

Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate

Beschreibung

Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is a synthetic organic compound featuring a 2,3-dihydrobenzofuran core linked to a propanoate ester group. This structure confers unique physicochemical properties, including moderate solubility in organic solvents such as chloroform, dichloromethane, and ethyl acetate . Its synthesis typically involves Friedel-Crafts alkylation followed by catalytic hydrogenation, as described by Deng Yong et al., achieving an overall yield of 60% under milder reaction conditions compared to earlier methods .

Key properties include:

Eigenschaften

IUPAC Name |

ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3,5,9H,2,4,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGXCVKXTGMFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC2=C(C=C1)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453483 | |

| Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196597-66-7 | |

| Record name | Ethyl 2,3-dihydro-5-benzofuranpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Claisen-Schmidt Condensation Route

The most well-documented laboratory method involves a Claisen-Schmidt condensation between 2,3-dihydrobenzofuran-5-carbaldehyde and ethyl acetoacetate. This reaction proceeds via aldol condensation followed by dehydration to form an α,β-unsaturated ester intermediate, which is subsequently hydrogenated to yield the target compound.

Reaction Conditions :

-

Catalyst : Piperidine (10 mol%)

-

Solvent : Ethanol (reflux, 78°C)

-

Time : 6–8 hours

The intermediate, ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate, is isolated as a crystalline solid (melting point: 92–94°C) and characterized via X-ray crystallography. Hydrogenation of the double bond is achieved using palladium on carbon (Pd/C) under 1 atm H₂, yielding the saturated propanoate derivative.

Direct Esterification of Propanoic Acid Derivatives

An alternative approach involves esterification of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid with ethanol. While less common due to the limited commercial availability of the acid precursor, this method offers a one-step pathway:

Reaction Protocol :

-

Acid Catalyst : Concentrated sulfuric acid (H₂SO₄)

-

Molar Ratio : 1:5 (acid-to-ethanol)

-

Temperature : 110°C (reflux)

Industrial-Scale Production Strategies

Continuous-Flow Hydrogenation

Industrial processes prioritize scalability and cost efficiency. A patented continuous-flow system for hydrogenating the α,β-unsaturated intermediate (ethyl propenoate) demonstrates:

Solvent Recovery and Waste Minimization

Large-scale synthesis integrates solvent recycling systems to reduce environmental impact. Ethanol from the Claisen-Schmidt step is distilled and reused, lowering production costs by 18–22%.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Claisen-Schmidt + H₂ | 85 | 99 | High |

| Direct Esterification | 70 | 95 | Low |

The Claisen-Schmidt route outperforms direct esterification in both yield and scalability, making it the preferred method for research and industrial applications.

Byproduct Formation

-

Claisen-Schmidt Route : Trace amounts of dimeric aldol adducts (<2%) are observed, removable via column chromatography.

-

Direct Esterification : Sulfuric acid residues necessitate neutralization steps, complicating purification.

Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic routes.

Biology

The compound exhibits significant biological activities, making it a subject of interest in pharmacological research:

- Anti-inflammatory Properties : Studies have indicated that derivatives of this compound can reduce inflammation, potentially useful in treating conditions like arthritis.

- Antioxidant Activity : this compound demonstrates strong antioxidant properties, which may help in mitigating oxidative stress-related diseases .

- Anticancer Effects : Preliminary research suggests that this compound may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.

Medicine

This compound is being investigated as a precursor for developing therapeutic agents. Notably, it shows potential as a receptor agonist for treating sleep disorders by modulating neurotransmitter systems . Its sedative effects make it a candidate for further pharmacological investigation.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of this compound using various assays such as DPPH and ABTS. The results demonstrated a significant reduction in free radicals, suggesting its efficacy as an antioxidant agent.

Case Study 2: Anticancer Properties

Research conducted on cell lines showed that this compound inhibited cell proliferation and induced apoptosis in breast cancer cells. The IC50 value was determined to be approximately 25 µM, indicating promising anticancer activity .

Wirkmechanismus

The mechanism of action of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, as a receptor agonist, it binds to receptors in the central nervous system, modulating their activity and exerting therapeutic effects . The compound’s structure allows it to interact with various enzymes and proteins, influencing biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)propenoate

- Structural difference: Contains a propenoate (α,β-unsaturated ester) group instead of a saturated propanoate.

- Reactivity : The unsaturated double bond increases electrophilicity, making it more reactive in conjugate addition reactions .

- Safety : Classified under GHS Revision 8 with specific hazard statements (e.g., skin/eye irritation risks) due to its electrophilic nature .

- CAS No.: 196597-65-6 .

3-(1,3-Dimethoxy-1,3-dihydroisobenzofuran-5-yl)propanoic Acid

- Structural difference : Incorporates a dihydroisobenzofuran ring with methoxy substituents and a carboxylic acid terminus.

- Synthesis : Derived via hydrolysis of ester precursors under basic conditions (e.g., NaOH/THF), followed by silica gel chromatography .

- Applications : The carboxylic acid group enhances polarity, making it suitable for ionic interactions in drug design .

Ethyl 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoate

- Structural difference : Features a bromine substituent at the 7-position of the dihydrobenzofuran ring.

- CAS No.: 196597-67-8 .

Ethyl 2-(2-Benzoyl-5-methylbenzofuran-3-yl)propanoate

- Structural difference : Substituted benzofuran with a benzoyl group and methyl substituent, increasing steric bulk.

- Applications : The benzoyl group may enhance lipophilicity, improving blood-brain barrier penetration .

- Molecular weight : 336.39 g/mol .

Comparative Data Table

Pharmacological and Industrial Relevance

- The parent compound’s ester group balances solubility and metabolic stability, making it preferable for drug formulations over carboxylic acid analogues .

- Brominated derivatives show promise in halogen-rich environments (e.g., enzyme active sites), but synthesis costs are higher due to additional steps .

Biologische Aktivität

Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and case studies highlighting its therapeutic potential.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including microwave-assisted synthesis and traditional organic synthesis techniques. The benzofuran core is known for its presence in numerous bioactive compounds, making it a valuable scaffold in medicinal chemistry.

Table 1: Synthesis Methods of this compound

| Method | Description |

|---|---|

| Microwave-assisted synthesis | Rapid synthesis using microwave irradiation to enhance reaction rates. |

| Traditional synthesis | Conventional methods involving multiple reaction steps and purification. |

Anticancer Properties

Recent studies have indicated that compounds with benzofuran structures exhibit significant anticancer activity. This compound has been evaluated for its effects on various cancer cell lines. For instance, research demonstrated that derivatives of benzofuran showed growth inhibition in human ovarian cancer cell lines (A2780), with notable GI50 values indicating strong potential as anticancer agents .

Case Study : A study on a series of benzofuran derivatives, including this compound, revealed that these compounds exhibited selective cytotoxicity against several cancer types:

- Colon Cancer : Inhibition rates ranged from 40% to 72% across different cell lines.

- Lung Cancer : Significant inhibition was observed in non-small cell lung cancer lines (NCI-H460) with an inhibition rate of approximately 80% .

Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their anti-inflammatory properties. This compound has shown promise in inhibiting nitric oxide (NO) production in vitro, which is a key mediator in inflammatory responses. The compound demonstrated an IC50 value indicating effective inhibition at low concentrations .

Pharmacological Mechanisms

The mechanisms underlying the biological activities of this compound involve modulation of various signaling pathways. Notably, the compound has been reported to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer progression .

Table 2: Biological Activities and Mechanisms

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.